5-bromo-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1-benzofuran-2-carbohydrazide
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Overview
Description
5-BROMO-N’~2~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE is a complex organic compound that features a benzofuran core, a bromine atom, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’~2~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Bromination: The benzofuran core is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Hydrazide Formation: The brominated benzofuran is reacted with hydrazine to form the hydrazide derivative.
Condensation Reaction: Finally, the hydrazide derivative is condensed with 4-chloro-3-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide functional group.
Reduction: Reduction of the nitro group to an amine is a common reaction for this compound.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include the corresponding carboxylic acid or ketone derivatives.
Reduction: The primary product is the amine derivative.
Substitution: Various substituted benzofuran derivatives can be obtained.
Scientific Research Applications
5-BROMO-N’~2~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The nitro group and the hydrazide moiety play crucial roles in binding to the active site of the target enzyme, leading to its inhibition. This interaction disrupts the enzyme’s normal function, which can be beneficial in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-benzofuran-1-carbohydrazide
- 4-Chloro-3-nitrobenzaldehyde
- N’~2~-[(E)-1-(4-Chlorophenyl)methylidene]-1-benzofuran-2-carbohydrazide
Uniqueness
5-BROMO-N’~2~-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE is unique due to the presence of both bromine and nitro functional groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C16H9BrClN3O4 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H9BrClN3O4/c17-11-2-4-14-10(6-11)7-15(25-14)16(22)20-19-8-9-1-3-12(18)13(5-9)21(23)24/h1-8H,(H,20,22)/b19-8+ |
InChI Key |
QKKUMWPJMCSYKD-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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